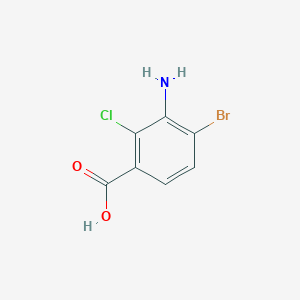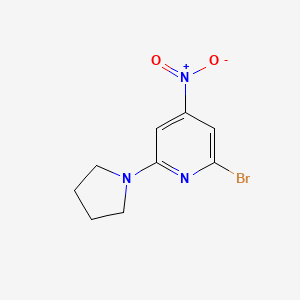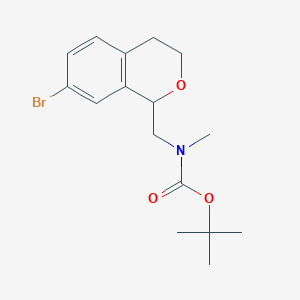
3-Amino-4-bromo-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-bromo-2-chlorobenzoic acid: is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-2-chlorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the diazotization of 3-amino-4-chlorobenzoic acid followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromo substituent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization.
Sandmeyer Reaction: Copper(I) bromide is used to introduce the bromo substituent.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products:
3-Bromo-4-chlorobenzoic acid: Formed via diazotization and subsequent Sandmeyer reaction.
Various derivatives: Depending on the specific reactions and conditions applied.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Participates in catalytic reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Biology and Medicine:
Pharmaceutical Research:
Biological Studies: Used in studies to understand the interactions of substituted benzoic acids with biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3-Amino-4-bromo-2-chlorobenzoic acid depends on its specific application. In catalytic reactions, the compound acts as a substrate, undergoing transformations facilitated by catalysts such as palladium. In biological systems, the compound’s effects are determined by its interactions with molecular targets, which can include enzymes, receptors, and other biomolecules. The exact pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-chlorobenzoic acid: Lacks the bromo substituent, leading to different reactivity and applications.
3-Bromo-4-chlorobenzoic acid:
2-Amino-5-bromobenzoic acid: Similar structure but with different positions of substituents, leading to distinct properties and applications.
Uniqueness: 3-Amino-4-bromo-2-chlorobenzoic acid is unique due to the specific combination of amino, bromo, and chloro substituents on the benzene ring
Eigenschaften
Molekularformel |
C7H5BrClNO2 |
|---|---|
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
3-amino-4-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) |
InChI-Schlüssel |
QTXHFJSMMYQPBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)

![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)

![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)





